

Spectroscopic Analysis of Nimbolide: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **nimbolide**, a potent bioactive limonoid isolated from the neem tree (Azadirachta indica). The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes key experimental workflows and fragmentation pathways.

Spectroscopic Data of Nimbolide

The structural elucidation of **nimbolide** relies heavily on a combination of one- and twodimensional NMR spectroscopy and mass spectrometry. The data presented here has been compiled from various spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **nimbolide**. Spectra are typically recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for **Nimbolide** (400 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.98	d	10.0
3	6.87	d	10.0
5	3.45	S	
6	4.33	d	3.2
7	5.51	S	
9	2.89	d	12.8
11α	2.05	m	
11β	1.65	m	_
12α	1.85	m	_
12β	1.45	m	_
15	5.45	S	_
17	4.98	S	_
18	1.19	S	_
19	1.12	S	
21	7.39	t	1.7
22	6.30	d	1.7
23	7.25	d	1.7
28	1.32	s	
29	0.98	s	_
OMe	3.71	S	

Table 2: 13 C NMR Spectroscopic Data for **Nimbolide** (100 MHz, CDCl₃)[1]





Position	Chemical Shift (δ, ppm)
1	204.2
2	126.3
3	150.1
4	160.7
5	57.5
6	74.2
7	85.1
8	44.8
9	42.1
10	46.3
11	26.8
12	34.5
13	173.9
14	130.2
15	110.1
16	167.2
17	79.8
18	21.5
19	15.8
20	126.8
21	143.2
22	110.4
23	139.1



28	29.7
29	19.8
C=O (lactone)	170.1
OMe	52.3

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of **nimbolide**.

Table 3: Mass Spectrometry Data for Nimbolide

Ion	m/z (Observed)
[M+H]+	467.221
[M+Na]+	489.204

Experimental Protocols

The following sections detail the generalized protocols for the spectroscopic analysis of **nimbolide**.

Sample Preparation for NMR Spectroscopy

- Dissolution: Dissolve 5-10 mg of purified nimbolide in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition



 Instrument: Bruker Avance Spectrometer (or equivalent) operating at a proton frequency of 400 MHz.

¹H NMR:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 1-2 seconds.

13C NMR:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- 2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs and parameters are employed to establish correlations.

Sample Preparation for Mass Spectrometry

- Stock Solution: Prepare a stock solution of nimbolide in a suitable solvent such as methanol
 or acetonitrile at a concentration of 1 mg/mL.
- Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 $\mu g/mL$.
- Filtration: Filter the final solution through a 0.22 μm syringe filter before injection into the mass spectrometer.

Mass Spectrometry Data Acquisition

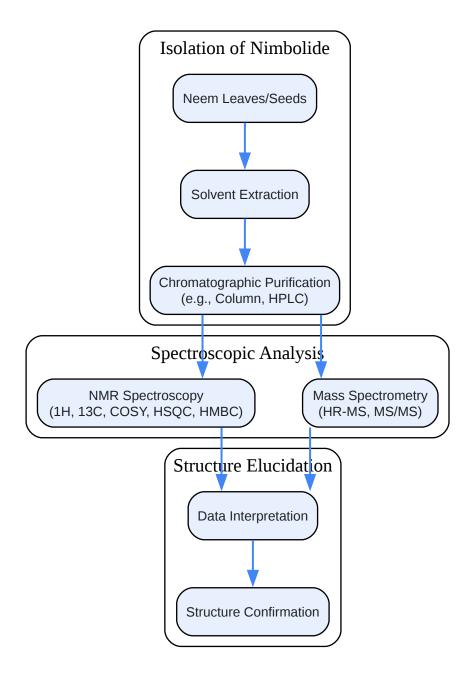


- Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used.
- MS Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000.
- MS/MS Analysis: For fragmentation studies, select the protonated molecule [M+H]⁺ (m/z 467.2) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation pattern.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and proposed pathways in the spectroscopic analysis of **nimbolide**.

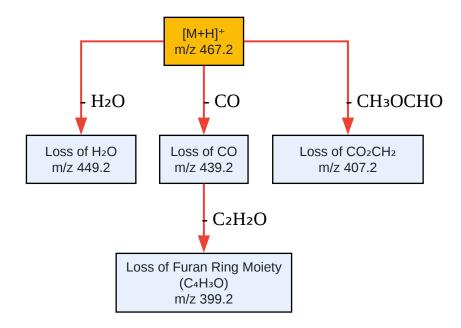




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Figure 1: Experimental workflow for the isolation and spectroscopic analysis of nimbolide.





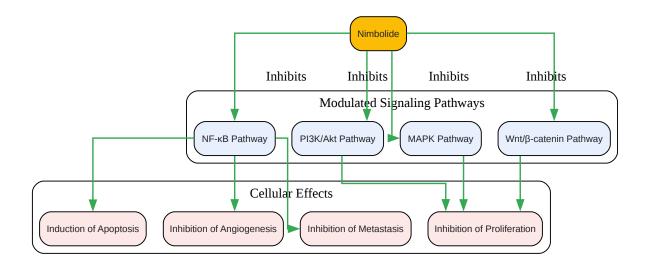
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Figure 2: Proposed ESI-MS/MS fragmentation pathway for nimbolide.

Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic analysis of **nimbolide**, it is important to note its biological significance. **Nimbolide** has been shown to modulate several key signaling pathways implicated in cancer and inflammation.





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Figure 3: Key signaling pathways modulated by **nimbolide** and their cellular consequences.

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References

- 1. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves PubMed [pubmed.ncbi.nlm.nih.gov]
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